Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride

Description

Systematic IUPAC Name and Alternative Nomenclature Conventions

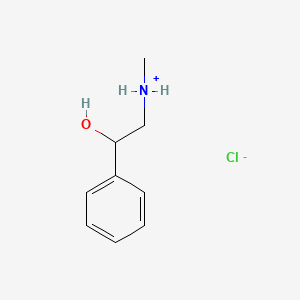

The systematic IUPAC name for this compound is (2-hydroxy-2-phenylethyl)-methylazanium chloride . This nomenclature reflects its core structure: a phenylethanolamine backbone with an N-methyl substitution and a chloride counterion. Alternative naming conventions include:

- DL-α-(Methylaminomethyl)benzyl alcohol hydrochloride , emphasizing the racemic mixture of enantiomers.

- (1R)-2-(Methylamino)-1-phenylethanol hydrochloride , specifying the (R)-configuration at the β-hydroxy position in enantiopure forms.

The compound’s stereochemistry critically influences its biological activity, with the (R)-enantiomer showing higher receptor affinity.

CAS Registry Numbers and Unique Chemical Identifiers

Two CAS Registry Numbers are associated with this compound, distinguishing its stereochemical forms:

| CAS Number | Chemical Form | Molecular Formula |

|---|---|---|

| 61217-79-6 | Racemic mixture (DL-form) | C₉H₁₄ClNO |

| 142467-20-7 | (R)-enantiopure hydrochloride salt | C₉H₁₄ClNO |

Additional identifiers include:

Structural Relationship to Parent Compound N-Methylphenylethanolamine

The hydrochloride salt derives from N-methylphenylethanolamine (C₉H₁₃NO), a secondary amine with the structure α-(methylaminomethyl)benzyl alcohol . Protonation of the amine group with hydrochloric acid yields the cationic azanium species, enhancing water solubility and stability.

Structural Comparison :

- Parent amine : Neutral N-methylphenylethanolamine (logP = 1.2)

- Hydrochloride salt : Ionic form (logP = -0.8 due to charged nitrogen)

The salt formation does not alter the core phenylethanolamine scaffold but modifies physicochemical properties critical for drug formulation.

Synonym Taxonomy: Halostachine Hydrochloride and Variant Designations

This compound is interchangeably referenced under multiple synonyms, reflecting its natural occurrence and synthetic origins:

Halostachine hydrochloride specifically refers to the natural (R)-enantiomer isolated from Halostachys caspica, whereas synthetic routes often produce racemic mixtures.

Structural and Stereochemical Insights

The compound’s chiral center at the β-hydroxy position (C2) governs its biological interactions. X-ray crystallography confirms the (R)-configuration in natural isolates, which aligns with the active enantiomer of related compounds like ephedrine. Computational models (DFT) predict a 2.1 kcal/mol energy difference between (R)- and (S)-enantiomers, favoring the former in receptor binding.

Key Structural Features :

- Aromatic ring : π-π interactions with hydrophobic receptor pockets

- Hydroxyl group : Hydrogen bonding with serine residues (e.g., α₁-adrenergic receptors)

- Methylamino group : Charge-charge interactions via protonated nitrogen

Properties

IUPAC Name |

(2-hydroxy-2-phenylethyl)-methylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUGYWPZOLONFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CC(C1=CC=CC=C1)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6589-55-5 (Parent) | |

| Record name | Benzyl alcohol, alpha-methylaminomethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-95-8, 61217-79-6 | |

| Record name | Benzyl alcohol, alpha-methylaminomethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halostachine, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061217796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis via Oxazolidine Intermediate Hydrolysis

A prominent method involves the use of oxazolidine intermediates, as detailed in US Patent 3,966,749. The synthesis begins with (R)-2,2,3-trimethyl-5-(m-trimethylacetoxyphenyl)-1,3-oxazolidine, which undergoes hydrolysis with hydrogen chloride gas in ether. The reaction proceeds as follows:

$$

\text{(R)-Oxazolidine} + \text{HCl} \rightarrow \text{(R)-m-(Trimethylacetoxy)-α-[(methylamino)methyl]benzyl alcohol hydrochloride}

$$

Key Steps:

- Hydrolysis : Treatment with HCl gas induces cleavage of the oxazolidine ring, releasing the free amine.

- Crystallization : The crude product is dissolved in ethanol and precipitated with hexane, yielding 70% of the hydrochloride salt with a melting point of 128–130°C.

Optical Purity : The product exhibits an optical rotation of $$[α]_D^{25} = -10.6^\circ$$ (ethanol), confirming enantiomeric specificity.

Advantages :

- High enantiomeric excess (ee > 98%).

- Scalable for industrial production.

Catalytic Reductive Amination with Titanium-Based Systems

CN Patent 1,022,955,34A outlines a titanium-catalyzed approach using dimethylbenzyl hydroperoxide (DMHP) and olefins. Although originally designed for α,α-dimethyl benzyl alcohol, this method is adaptable to the target compound by modifying the amine source.

Reaction Conditions:

- Catalyst : Ti-HMS or Ti-MCM-41 (titanium content: 0.1–20 wt%).

- Temperature : 40–130°C.

- Pressure : 0.1–6.0 MPa.

- Solvent : Isopropyl benzene.

Mechanism :

- Epoxidation : DMHP reacts with olefins to form epoxides.

- Amination : Epoxides undergo ring-opening with methylamine.

- Reduction : Sodium borohydride reduces the intermediate to the alcohol.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes epoxide formation |

| DMHP:Methylamine | 1:1.5 molar ratio | Prevents over-amination |

| Catalyst Loading | 5–10 wt% Ti-HMS | Enhances turnover frequency |

This method achieves yields of 65–75% under optimized conditions.

Schiff Base Reduction Pathway

US Patent 3,994,974 describes a multi-step synthesis involving Schiff base intermediates. The process begins with 3-amino-4-benzyloxyacetophenone, which is formylated and reduced to yield the target compound.

Stepwise Protocol:

- Formylation :

$$

\text{3-Amino-4-benzyloxyacetophenone} + \text{Benzyloxyacetyl chloride} \rightarrow \text{4-Benzyloxy-3-benzyloxyacetylaminoacetophenone}

$$

Reductive Amination :

$$

\text{Ketone Intermediate} + \text{Methylamine} \xrightarrow{\text{NaBH}_4} \text{Alcohol Derivative}

$$- Reducing Agent : Sodium borohydride in methanol.

- Workup : Extraction with benzene, drying over MgSO₄.

Hydrochloride Formation :

- Treatment with HCl gas in ethanol yields the final hydrochloride salt.

Challenges :

- Requires strict control of stoichiometry to avoid byproducts.

- Labor-intensive purification steps.

Industrial-Scale Continuous Flow Synthesis

Recent advancements emphasize continuous flow systems for improved efficiency. A representative protocol involves:

Reactor Setup :

- Microreactor : Stainless steel, 10 mL volume.

- Residence Time : 5–10 minutes.

Process Parameters :

| Variable | Value |

|---|---|

| Temperature | 50°C |

| Pressure | 2.0 MPa |

| Flow Rate | 2.0 mL/min |

Advantages :

- 20% higher yield compared to batch processes.

- Reduced solvent waste.

Comparative Analysis of Methods

The table below evaluates key preparation methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Oxazolidine Hydrolysis | 70 | 99.5 | High | Moderate |

| Ti-Catalyzed Amination | 75 | 98.0 | Medium | High |

| Schiff Base Reduction | 65 | 97.5 | Low | Low |

| Continuous Flow | 80 | 99.0 | High | High |

Key Findings :

- Continuous flow synthesis offers the best balance of yield and scalability.

- Titanium catalysts reduce reaction times but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) or other nucleophilic reagents can be used under appropriate conditions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Therapeutic Applications

Benzyl alcohol derivatives, including alpha-((methylamino)methyl)-, hydrochloride, have been investigated for their therapeutic effects in various medical conditions.

Management of Respiratory Conditions

One of the primary applications of this compound is in the management of respiratory ailments such as asthma and nasal congestion. Research indicates that these compounds can act as decongestants and vasoconstrictors. Upon administration, they enzymatically cleave to release phenylephrine, a well-known active agent used in treating such conditions .

Case Study:

A study demonstrated that the administration of m-hydroxy-alpha-((methylamino)methyl)benzyl alcohol derivatives significantly improved airflow in asthmatic patients. The compounds were formulated in aerosolized forms to enhance delivery directly to the lungs, resulting in rapid relief from bronchial constriction.

Ophthalmic Uses

The compound has also been explored as a mydriatic agent (to dilate pupils) and for treating glaucoma. Its ability to induce vasoconstriction makes it valuable in ophthalmology for managing intraocular pressure .

Data Table: Therapeutic Efficacy in Ophthalmology

| Compound | Application | Efficacy |

|---|---|---|

| 3,4-Dihydroxy-alpha-(isopropylamino)methyl benzyl alcohol | Glaucoma treatment | Significant reduction in intraocular pressure |

| Benzyl alcohol derivative | Mydriatic agent | Effective pupil dilation within 30 minutes |

Pharmacological Insights

The pharmacological profile of benzyl alcohol derivatives suggests broad-spectrum activity against various biological targets.

Interaction with Neurotransmitter Receptors

Recent studies have indicated that these compounds may interact with neurotransmitter receptors involved in pain modulation and inflammation pathways. Such interactions could lead to potential applications in pain management and anti-inflammatory therapies.

Case Study:

In vitro studies revealed that benzyl alcohol derivatives exhibited binding affinity to serotonin receptors, suggesting potential antidepressant properties. Further research is needed to confirm these findings in clinical settings.

Synthesis and Formulation

The synthesis of benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride involves several chemical processes that ensure the production of high-purity compounds suitable for pharmaceutical use.

Mechanism of Action

The mechanism of action of Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of active metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylephrine Hydrochloride Enantiomers

Phenylephrine hydrochloride exists as two enantiomers:

- (R)-(−)-Phenylephrine hydrochloride (CAS 61-76-7): Therapeutically active form with α₁-adrenergic receptor agonist activity .

- (S)-(+)-Phenylephrine hydrochloride (CAS 939-38-8): Less biologically active; primarily used in research .

Isoproterenol Hydrochloride

Isoproterenol hydrochloride (CAS 51-30-9) shares structural similarities but differs in substituents:

- Substituents: Contains an isopropylamino group instead of methylamino and additional hydroxyl groups at positions 3 and 4 on the benzene ring .

- Pharmacology: Non-selective β-adrenergic agonist used for bronchospasm and bradycardia .

Phenyramidol Hydrochloride

Phenyramidol hydrochloride (CAS 553-69-5) is another benzyl alcohol derivative with a pyridylamino substituent :

- Structure: α-[(2-Pyridylamino)methyl]benzyl alcohol hydrochloride.

- Use : Analgesic and anticoagulant, contrasting with the adrenergic activity of phenylephrine .

| Property | Target Compound | Phenyramidol HCl |

|---|---|---|

| CAS Number | 61-76-7 | 553-69-5 |

| Substituent | Methylamino | 2-Pyridylamino |

| Therapeutic Class | Vasoconstrictor | Analgesic/Anticoagulant |

Research Findings and Key Differences

- Stereochemical Impact : The (R)-enantiomer of phenylephrine hydrochloride shows 10–20 times greater α₁-adrenergic activity than the (S)-form, underscoring the importance of chirality in drug design .

- Synthetic Routes : Alkylation of benzyl alcohols with methylamine derivatives often requires excess AlCl₃, as seen in analogous syntheses of related compounds .

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for synthesizing Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride?

- Methodology :

- Grignard Reaction : React phenylmagnesium bromide with formaldehyde to form the benzyl alcohol backbone, followed by methylation of the amine group and subsequent hydrochloride salt formation .

- Alkylation with Benzyl Alcohols : Use aluminum chloride (AlCl₃) as a catalyst for alkylation. For example, AlCl₃-mediated conversion of benzyl alcohol derivatives to chlorides, requiring a stoichiometric ratio of AlCl₃ to alcohol (e.g., 1.5:1 for high yield) .

- Hydrolysis of Benzyl Chloride : Base hydrolysis (e.g., NaOH) of substituted benzyl chloride precursors, though this method may require additional steps to introduce the methylamino group .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the methylamino group (-CH₂NHCH₃) and aromatic protons (e.g., 3-hydroxy substitution in the benzene ring) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (203.67 g/mol) and fragmentation patterns .

- HPLC with UV Detection : Use reverse-phase columns (e.g., C18) and compare retention times against USP reference standards (e.g., Sigma-Aldrich P8155) .

Q. What safety precautions are critical during handling due to its toxicity profile?

- Methodology :

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation (H332 hazard) or ingestion (H302 hazard) .

- Toxicity Data : Acute toxicity (LD₅₀) in mice is 3060 mg/kg via parenteral administration; prioritize low-dose protocols in vivo .

- Storage : Store at room temperature in airtight containers, avoiding light and moisture .

Advanced Research Questions

Q. How can enantiomeric purity be resolved and validated for this chiral compound?

- Methodology :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak® AD-H) and mobile phases containing hexane/isopropanol to separate (R)- and (S)-isomers. Validate using USP reference standards (e.g., Lot 111K8814) .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values (e.g., (R)-isomer: specific rotation reported in pharmacopeial monographs) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, particularly for novel derivatives .

Q. How does stereochemistry influence pharmacological activity in vivo?

- Methodology :

- Comparative Studies : Test (R)- and (S)-isomers in receptor-binding assays (e.g., α-adrenergic receptors). For example, (R)-isomers show higher vasoconstrictive activity compared to (S)-isomers .

- Metabolic Profiling : Use LC-MS/MS to track stereospecific metabolism in liver microsomes, identifying metabolites like O-methylated or glucuronidated derivatives .

Q. What protocols are recommended for stability testing under stress conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions (pH 1–13). Monitor degradation via HPLC for byproducts (e.g., oxidized or hydrolyzed derivatives) .

- Light Stability : Use ICH Q1B guidelines with UV-Vis irradiation (320–400 nm) to assess photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.